molecular formula C14H22Cl2N2OS B2474207 N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride CAS No. 2418682-86-5

N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride

Cat. No. B2474207
CAS RN: 2418682-86-5
M. Wt: 337.3
InChI Key: HANSNHNVPNUSMH-PFWPSKEQSA-N
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Description

The compound “N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride” is a complex organic molecule. It contains a cyclohexyl group (a six-membered carbon ring), an aminomethyl group (a nitrogen atom bonded to a methyl group), a propanamide group (a three-carbon chain with a carboxamide functional group), and a 5-chlorothiophen-2-yl group (a five-membered ring containing sulfur and a chlorine substituent) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexyl group might be introduced using a Grignard reaction, while the aminomethyl group could be added using a reductive amination . The propanamide group might be added using a reaction with a carboxylic acid derivative, and the 5-chlorothiophen-2-yl group could be added using a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a rigid, three-dimensional structure, while the aminomethyl and propanamide groups would introduce polarity and the potential for hydrogen bonding . The 5-chlorothiophen-2-yl group would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amine group could be acylated or alkylated, or it could undergo a condensation reaction with a carboxylic acid . The propanamide group could be hydrolyzed to produce a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups would likely make it somewhat soluble in water, while the cyclohexyl and 5-chlorothiophen-2-yl groups would increase its solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the search for novel antimicrobial agents. EN300-26676007 derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects .

Anticancer Potential

Cancer remains a significant global health challenge. EN300-26676007 derivatives were screened for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Among these, compounds d6 and d7 exhibited the most potent activity against breast cancer cells .

Molecular Docking Studies

Computational modeling plays a crucial role in drug discovery. Molecular docking studies were conducted to understand the binding mode of active EN300-26676007 compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest their potential as lead compounds for rational drug design .

Thiazole Nucleus and Medicinal Properties

EN300-26676007 contains a heterocyclic thiazole nucleus, which has been associated with various medicinal properties. Thiazoles have demonstrated anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Their antimicrobial effects often involve blocking bacterial lipid biosynthesis or other mechanisms .

Multidisciplinary Approaches in Cancer Treatment

Given the complexity of cancer, multidisciplinary approaches are essential. EN300-26676007 derivatives may contribute to innovative strategies for cancer therapy. Researchers are exploring their potential in combination with existing treatments or as standalone agents .

Metal-Free Synthesis

The synthesis of N-(pyridin-2-yl)amides and related compounds from a-bromoketones and 2-aminopyridine under mild, metal-free conditions is an exciting avenue. EN300-26676007’s structure and reactivity may inspire further chemodivergent approaches in drug development .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical drug .

properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2OS.ClH/c15-13-7-5-12(19-13)6-8-14(18)17-11-3-1-10(9-16)2-4-11;/h5,7,10-11H,1-4,6,8-9,16H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSNHNVPNUSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)CCC2=CC=C(S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride

CAS RN

2418682-86-5
Record name 3-(5-chlorothiophen-2-yl)-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]propanamide hydrochloride
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